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Compound of Interest

Compound Name: Shp2-IN-30

Cat. No.: B15623821 Get Quote

Note: Specific public-domain data for a compound designated "Shp2-IN-30" is limited.

Therefore, this document provides a comprehensive overview of the methodological

considerations for studying potent, selective, allosteric SHP2 inhibitors. The protocols and data

presented are based on well-characterized, representative compounds of this class, such as

SHP099 and its analogs, and are broadly applicable for the investigation of novel allosteric

SHP2 inhibitors.

Introduction: SHP2 as a Therapeutic Target
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by

the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in

cell signaling.[1][2] It is a key component of multiple pathways, including the RAS/mitogen-

activated protein kinase (MAPK), phosphoinositide-3-kinase (PI3K)/AKT, and JAK/STAT

signaling cascades.[1][3][4] Under basal conditions, SHP2 exists in an auto-inhibited

conformation where its N-terminal SH2 domain blocks the active site of the phosphatase (PTP)

domain.[3][4][5] Upon activation by receptor tyrosine kinases (RTKs), SHP2 is recruited to

phosphotyrosine motifs, leading to a conformational change that opens the active site.[3][6][7]

Gain-of-function mutations and aberrant activation of SHP2 are implicated in developmental

disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic

leukemia and several solid tumors.[8][9][10] SHP2's role in promoting sustained RAS/MAPK

signaling makes it an attractive target for cancer therapy.[2][6] Allosteric inhibitors represent a
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novel class of therapeutics that stabilize the auto-inhibited conformation of SHP2, preventing its

activation and downstream signaling.[3][10][11]

Quantitative Data for Representative Allosteric SHP2
Inhibitors
The following tables summarize key quantitative data for well-studied allosteric SHP2 inhibitors.

This data provides a benchmark for evaluating novel compounds like Shp2-IN-30.

Table 1: Biochemical Potency of Allosteric SHP2 Inhibitors

Compound Target IC50 (nM)
Assay
Substrate

Reference

SHP099 SHP2 (WT) 70 DiFMUP [3]

RMC-4550 SHP2 (WT) 0.58 DiFMUP [3]

PF-07284892 SHP2 (WT) 21 Not Specified [12]

TK-147 SHP2 (WT) 250 Not Specified [13]

TK-642 SHP2 (WT) 2.7 Not Specified [14]

SHP099 SHP2 (E76K) >100,000 DiFMUP [3]

WT: Wild-Type; DiFMUP: 6,8-Difluoro-4-Methylumbelliferyl Phosphate.

Table 2: Cellular Activity of Allosteric SHP2 Inhibitors
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Compound Cell Line Assay IC50 (µM) Reference

TK-642 KYSE-520 Cell Proliferation 5.73 [14]

P9 (Degrader) KYSE-520

SHP2

Degradation

(DC50)

0.035 [10]

Compound 28 NCI-H661 pERK Inhibition Not Specified [8]

Compound 29 BaF3 Cell Growth 7.67 [8]

KYSE-520: Esophageal Squamous Cell Carcinoma; BaF3: Pro-B cell line.

Table 3: Cellular Target Engagement via Thermal Shift Assay (CETSA)

Compound Target Protein ΔTm (°C) at 50 µM Reference

SHP099 SHP2 (WT) 4.8 [3]

SHP099 SHP2 (E76K) 1.2 [3]

TK-642 SHP2 (WT) 8.83 [14]

SHP099
SHP2 (catalytic

domain)
No shift [3]

ΔTm: Change in melting temperature, indicating ligand binding and protein stabilization.

Visualizing SHP2 Signaling and Inhibition
Diagrams are essential for conceptualizing the complex roles of SHP2.
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Caption: SHP2 in the RAS/MAPK signaling pathway.
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Caption: Mechanism of allosteric SHP2 inhibition.

Experimental Protocols
Detailed protocols are critical for reproducible results in the study of SHP2 inhibitors.

Protocol 1: Biochemical SHP2 Phosphatase Activity
Assay (Fluorescence-based)
This assay measures the enzymatic activity of SHP2 to determine the inhibitor's potency

(IC50).

Materials:

Recombinant full-length SHP2 protein (wild-type or mutant)

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 2 mM EDTA, 3 mM DTT, pH 7.4

Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

Test Inhibitor (e.g., Shp2-IN-30) dissolved in DMSO

384-well black, flat-bottom plates
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Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)

Procedure:

Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Dispense a small

volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include DMSO-only

wells as a negative control (100% activity) and wells without enzyme as a background

control.

Enzyme Preparation: Dilute the recombinant SHP2 protein to the desired final concentration

(e.g., 0.5 nM) in cold Assay Buffer.[4]

Enzyme Addition & Pre-incubation: Add 10 µL of the diluted SHP2 solution to each well

containing the test compound. Mix gently and incubate for 5-15 minutes at room temperature

to allow the inhibitor to bind to the enzyme.

Reaction Initiation: Prepare the DiFMUP substrate solution in Assay Buffer to a final

concentration of 10 µM.[4] Add 10 µL of the substrate solution to each well to start the

reaction.

Signal Detection: Immediately transfer the plate to a fluorescence plate reader. Monitor the

increase in fluorescence intensity over time (e.g., 30 minutes) at room temperature.[4]

Data Analysis:

Subtract the background fluorescence from all wells.

Calculate the rate of reaction (slope of fluorescence vs. time).

Normalize the data to the DMSO control (100% activity).

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of an inhibitor within intact

cells.[15]
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Materials:

Cells expressing the target SHP2 protein (e.g., KYSE-520)

Complete cell culture medium

Test inhibitor dissolved in DMSO

Phosphate-Buffered Saline (PBS) with protease inhibitors

384-well PCR plates

Gradient thermocycler

Lysis buffer and detection reagents (e.g., from a chemiluminescent immunoassay kit)

Chemiluminescent plate reader

Procedure:

Cell Culture and Treatment: Culture cells to ~80% confluency. Harvest the cells and

resuspend them in culture medium at a concentration of 125 cells/µL.[16]

Compound Incubation: Add 5 µL of the cell suspension to the wells of a 384-well PCR plate

pre-spotted with the test inhibitor at various concentrations. Incubate at 37°C, 5% CO2 for 1

hour.[16]

Thermal Challenge: Place the plate in a gradient thermocycler. Apply a temperature gradient

(e.g., 38°C to 68°C) for 3 minutes, followed by a 3-minute cooling step at 20°C.[16] This step

denatures and precipitates unbound protein.

Cell Lysis: After the thermal challenge, add lysis buffer and detection reagents according to

the manufacturer's protocol. This step lyses the cells and allows for the detection of the

remaining soluble (non-denatured) SHP2.

Signal Detection: Measure the chemiluminescent signal using a microplate reader.[15]

Data Analysis:
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Plot the signal intensity against temperature for each inhibitor concentration.

The resulting curves will show a sigmoidal melting profile. Fit the data to determine the

melting temperature (Tm) for each condition.

The change in melting temperature (ΔTm) in the presence of the inhibitor indicates target

stabilization and engagement.

Protocol 3: Western Blotting for pERK Inhibition
This protocol assesses the functional consequence of SHP2 inhibition by measuring the

phosphorylation level of a key downstream effector, ERK.

Materials:

Cancer cell line known to have activated RAS/MAPK signaling (e.g., MIA PaCa-2, KYSE-

520)

Serum-free and complete culture media

Growth factor (e.g., EGF, HGF) if stimulation is required

Test inhibitor

RIPA lysis buffer with protease and phosphatase inhibitors

Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin

(loading control)

HRP-conjugated secondary antibodies

ECL chemiluminescence substrate

Procedure:

Cell Seeding and Serum Starvation: Seed cells in 6-well plates and allow them to adhere

overnight. The next day, replace the medium with serum-free medium and incubate for 12-24

hours to reduce basal signaling.
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Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of the

SHP2 inhibitor (or DMSO control) for 1-2 hours.

Stimulation (if applicable): Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for

10-15 minutes to induce robust ERK phosphorylation.

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE and Western Blotting:

Normalize protein amounts and separate them by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibodies (e.g., anti-pERK, 1:1000 dilution)

overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash again and apply ECL substrate.

Imaging and Analysis:

Capture the chemiluminescent signal using an imaging system.

Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to

ensure equal loading.

Quantify band intensities using software like ImageJ. Normalize the pERK signal to the

total ERK signal.
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Caption: Typical workflow for characterizing a novel SHP2 inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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